molecular formula C9H9BrO3 B12997149 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde

5-Bromo-4-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B12997149
M. Wt: 245.07 g/mol
InChI Key: PWYAZNCTWAVJDP-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, ethoxy, and hydroxy functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde typically involves the bromination of 4-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. It is also employed in the development of fluorescent probes for detecting specific ions or molecules .

Medicine: It is used in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity .

Comparison with Similar Compounds

Comparison:

Uniqueness: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of bromine, ethoxy, and hydroxy groups makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-4-ethoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3

InChI Key

PWYAZNCTWAVJDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C=O)Br

Origin of Product

United States

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